2-(4-amino-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(4-amino-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is characterized by the presence of a pyrazole ring substituted with an amino group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The amino group can be introduced through subsequent reactions, such as amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyrazoles, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride: This compound has a similar structure but includes a phenyl group, which can alter its chemical and biological properties.
4-(1H-pyrazol-1-yl)butanoic acid: This compound lacks the amino group, which can significantly impact its reactivity and applications.
Uniqueness
2-(4-amino-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the amino group and the butanoic acid chain, which provide distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2,8H2,1H3,(H,11,12) |
InChI Key |
ZCMWBNAXLXEMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)N |
Origin of Product |
United States |
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